molecular formula C11H21N3 B13315327 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](2-methylbutan-2-yl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13315327
M. Wt: 195.30 g/mol
InChI Key: VCYFAOQISYYODJ-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethyl and methylamine group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C11H21N3/c1-6-11(3,4)12-7-10-8-13-14(5)9(10)2/h8,12H,6-7H2,1-5H3

InChI Key

VCYFAOQISYYODJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(N(N=C1)C)C

Origin of Product

United States

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